Boron;hydride
Description
Evolution of Electron-Deficient Bonding Theories in Boron Chemistry
The unique nature of boron, with fewer valence electrons than valence orbitals, prevents it from forming simple molecular structures like hydrocarbons. libretexts.orgnobelprize.org This "electron deficiency" gives rise to multicenter bonds, where electron pairs are shared among more than two atoms. scholaris.calibretexts.org The foundational concept in understanding borane (B79455) structures is the three-center two-electron (3c-2e) bond . scholaris.carsc.org
Initially, the structure of the simplest borane, diborane (B8814927) (B₂H₆), was a puzzle. rsc.org Traditional Lewis structures could not account for the bonding of the six hydrogen atoms with only 12 valence electrons from the two boron atoms. The breakthrough came with the proposal of bridging hydrogen atoms, leading to the concept of the 3c-2e bond. rsc.orgscholaris.ca In this model, a pair of electrons binds three atoms, in this case, two boron atoms and one hydrogen atom, in a "banana bond" configuration. scholaris.ca
Further theoretical developments, notably by William Lipscomb, who was awarded the Nobel Prize in Chemistry in 1976 for this work, provided a comprehensive framework for the electronic structure of boranes. nobelprize.orgnobelprize.orgmdpi.com His work introduced the idea of topological methods to describe the various types of bonds present in borane clusters. nobelprize.org These include:
Terminal B-H bonds: Conventional two-center two-electron (2c-2e) bonds. scribd.com
Bridging B-H-B bonds: Three-center two-electron (3c-2e) bonds. wikipedia.org
Direct B-B bonds: Two-center two-electron (2c-2e) bonds. wikipedia.org
Open B-B-B three-center bonds: Three-center two-electron (3c-2e) bonds. wikipedia.org
Closed B-B-B three-center bonds: Three-center two-electron (3c-2e) bonds.
This understanding of delocalized bonding was a significant departure from the localized electron-pair bonds typical of organic chemistry and opened up a new field of inorganic chemistry. rsc.orgnobelprize.org
Pioneering Contributions to Borane Cluster Elucidation
The history of boron hydride chemistry is marked by the seminal contributions of two key figures: Alfred Stock and William Lipscomb.
Alfred Stock's Synthetic Work: The field of borane chemistry was pioneered by the German chemist Alfred Stock, who, from 1912 to 1936, was the first to synthesize and characterize a series of boron hydrides. uni-siegen.deinflibnet.ac.inwikipedia.org His work required the development of specialized high-vacuum techniques to handle these highly reactive and volatile compounds. uni-siegen.dechempedia.info Stock and his team successfully isolated and identified several boranes, including diborane (B₂H₆), tetraborane (B₄H₁₀), pentaborane (B11624) (B₅H₉), and decaborane (B607025) (B₁₀H₁₄). inflibnet.ac.innih.gov His meticulous experimental work laid the essential groundwork for all subsequent research in the field. chempedia.infosciencehistory.org
William Lipscomb's Structural and Theoretical Work: While Stock synthesized the compounds, it was American chemist William N. Lipscomb who unraveled their complex structures and bonding. nobelprize.orgwikipedia.org Beginning in the 1950s, Lipscomb and his students employed X-ray crystallography to determine the precise molecular geometries of various boranes. wikipedia.orgthecrimson.com This experimental data, coupled with his development of theoretical models, provided a rationalization for the existence and stability of these electron-deficient molecules. nobelprize.orgnobelprize.orgthecrimson.com Lipscomb's work not only explained the structures of known boranes but also allowed for the prediction of new, stable borane clusters. nobelprize.org
Classification and Nomenclature of Boron Hydrides
The diverse structures of boron hydrides necessitate a systematic classification and nomenclature system.
Structural Classification (closo, nido, arachno): A more descriptive classification is based on the geometry of the boron framework, which often forms polyhedral or cage-like structures. chemohollic.combritannica.com This system uses the prefixes closo, nido, and arachno:
Closo- (from the Greek for "cage") boranes have boron atoms forming a complete, closed polyhedron (a deltahedron). lscollege.ac.inbritannica.com They are typically anionic with the general formula [BnHn]²⁻. lscollege.ac.in
Nido- (from the Latin for "nest") boranes have a non-closed structure that can be visualized as a closo-polyhedron with one missing vertex. britannica.comlibretexts.org They have the general formula BnHn+4. scribd.com
Arachno- (from the Greek for "spider's web") boranes have an even more open structure, derived from a closo-polyhedron by removing two vertices. britannica.comlibretexts.org Their general formula is BnHn+6. scribd.com
This classification is deeply connected to the number of skeletal electron pairs available for bonding within the cluster, a concept formalized by Wade's rules. chemohollic.comdifferencebetween.com
Lipscomb's Styx Numbering System: To provide a more detailed topological description of the bonding within a borane, William Lipscomb developed the styx numbering system. wikipedia.orgexamrace.com The styx number is a four-digit code that quantifies the different types of bonds in a borane of the formula BpHp+q:
s: The number of bridging B-H-B bonds. scribd.com
t: The number of three-center B-B-B bonds. scribd.com
y: The number of two-center B-B bonds. scribd.com
x: The number of BH₂ groups. scribd.com
Interactive Data Table: Classification of Selected Boron Hydrides
| Compound Formula | IUPAC Name | Classification | Styx Number | Parent Polyhedron (for nido/arachno) |
| B₂H₆ | Diborane(6) | - | 2002 | - |
| B₄H₁₀ | Tetraborane(10) | arachno | 4012 | Octahedron |
| B₅H₉ | Pentaborane(9) | nido | 4120 | Octahedron |
| B₅H₁₁ | Pentaborane(11) | arachno | 3203 | Trigonal Bipyramid |
| B₆H₁₀ | Hexaborane(10) | nido | 4220 | Pentagonal Bipyramid |
| [B₆H₆]²⁻ | Hexahydridohexaborate(2-) | closo | - | Octahedron |
| B₁₀H₁₄ | Decaborane(14) | nido | 4620 | Icosahedron |
| [B₁₂H₁₂]²⁻ | Dodecahydridododecaborate(2-) | closo | - | Icosahedron |
Structure
2D Structure
Properties
IUPAC Name |
boron;hydride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.H/q;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCMDEKQJFGURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[B] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
11.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Methodologies in Boron Hydride Research
Quantum Chemical Approaches to Borane (B79455) Bonding and Structure
Quantum chemistry provides the foundational framework for describing the electronic structure and bonding in molecules. For boranes, where the simple two-center two-electron (2c-2e) bond model is insufficient, quantum chemical methods are indispensable. They have enabled the rationalization of the observed geometries and the prediction of new, stable borane structures. roaldhoffmann.com
Molecular Orbital Theory and Delocalized Bonding in Boron Clusters
Molecular Orbital (MO) theory has been exceptionally successful in explaining the bonding in borane clusters. Unlike the localized bonds in hydrocarbons, the stability of borane cages arises from highly delocalized molecular orbitals that extend over the entire polyhedral skeleton. slideshare.netfiveable.me This delocalization involves multicenter bonds, most notably the three-center two-electron (3c-2e) bond, which is a hallmark of boron hydride chemistry. fiveable.meumsystem.edu
In a typical polyhedral borane, such as the octahedral [B₆H₆]²⁻ anion, the bonding can be analyzed by considering the frontier orbitals of each B-H unit. mit.edu Each boron atom is considered to be sp-hybridized. One sp hybrid orbital points outward to form a conventional 2c-2e bond with a hydrogen atom. The remaining sp hybrid points radially into the center of the cluster, while two unhybridized p orbitals are oriented tangentially to the cluster surface. mit.edu
The combination of these framework orbitals from all vertices leads to a set of delocalized molecular orbitals. For an n-vertex closo-polyhedron, this treatment predicts the formation of n+1 bonding molecular orbitals. roaldhoffmann.commit.edu The significant energy gap between these bonding MOs and the remaining antibonding MOs accounts for the remarkable kinetic stability of these clusters. mit.eduresearchgate.net This MO approach provides the theoretical underpinning for the electron counting rules that predict cluster geometry. youtube.com
Density Functional Theory (DFT) Applications in Borane Systems
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying borane systems due to its favorable balance of accuracy and computational cost. mdpi.comacs.org DFT methods are used to investigate a wide range of properties, including geometric structures, stability, and reactivity. mdpi.comnih.govrsc.org
DFT calculations have been successfully applied to:
Predict stable structures: Researchers have used DFT to investigate and predict the geometries of numerous borane clusters, from small species to large, supertetrahedral crystalline structures. nih.gov
Determine thermodynamic properties: DFT is employed to calculate thermodynamic hydricity (hydride donating ability) and enthalpies of formation for various boranes and their derivatives. mdpi.comnih.gov These calculations help in understanding their reactivity and potential as, for example, hydrogen storage materials. mdpi.com
Analyze electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated, providing insights into the electronic stability and reactivity of the clusters. nih.gov For instance, a large HOMO-LUMO gap is indicative of high kinetic stability. acs.org
The table below presents a selection of HOMO-LUMO energy gaps and enthalpies of formation for carborane-containing compounds, calculated using the B3LYP/6-311+G* level of theory, illustrating the application of DFT in characterizing these systems. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Enthalpy of Formation (kcal/mol) |
| 9 | -9.05 | -2.86 | 6.19 | 309.8 |
| 10 | -8.92 | -2.75 | 6.17 | 300.9 |
| 11 | -8.82 | -2.67 | 6.15 | 291.6 |
| 15 | -9.18 | -3.10 | 6.08 | 296.6 |
| 16 | -9.05 | -2.99 | 6.06 | 287.7 |
| 17 | -8.95 | -2.91 | 6.04 | 278.4 |
| Data sourced from DFT calculations reported in reference nih.gov. |
Aromaticity and Antiaromaticity in Polyhedral Boranes and Carboranes
The concept of aromaticity, first established for two-dimensional organic molecules like benzene, has been extended to the three-dimensional world of polyhedral boranes. researchgate.netnih.gov These clusters exhibit exceptional thermodynamic and chemical stability, which can be attributed to a phenomenon known as three-dimensional (3D) aromaticity arising from the delocalization of their skeletal electrons. researchgate.netrsc.org
Three-Dimensional Aromaticity Concepts (e.g., Wade's Rules)
The most well-known concept for predicting the structure and stability of polyhedral boranes is the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade's Rules. youtube.comwikipedia.orgscribd.com These rules are based on an MO treatment and provide a powerful tool for classifying cluster structures. youtube.comchemeurope.com
Wade's rules state that the geometry of a borane cluster is determined by the number of skeletal electron pairs (SEPs) it possesses. mit.eduiisc.ac.in The classification is as follows:
| Classification | Formula Type | Skeletal Electron Pairs (n = number of vertices) | Parent Geometry |
| Closo | [BₙHₙ]²⁻ | n + 1 | Closed Deltahedron |
| Nido | BₙHₙ₊₄ | n + 2 | Deltahedron minus 1 vertex |
| Arachno | BₙHₙ₊₆ | n + 3 | Deltahedron minus 2 vertices |
| Hypho | BₙHₙ₊₈ | n + 4 | Deltahedron minus 3 vertices |
| Data sourced from references mit.eduwikipedia.orgscribd.com. |
A closo structure with n+1 SEPs represents a complete, closed deltahedron (a polyhedron with all triangular faces) and is considered the parent aromatic structure. wikipedia.orgchemeurope.com Nido (nest-like), arachno (spiderweb-like), and hypho (net-like) structures are progressively more open, resulting from the formal removal of one, two, or three vertices from a parent closo polyhedron, respectively. mit.educhemeurope.com The success of Wade's rules in rationalizing the diverse structures of boranes and carboranes provides strong evidence for the concept of 3D aromaticity. roaldhoffmann.com More advanced rules, such as the Jemmis mno rule, have been developed to explain the structures of more complex condensed polyhedral boranes. iisc.ac.innih.gov
Electron Density Distribution and Aromatic Character
The aromaticity of borane clusters is not just a theoretical concept; it is reflected in their physical and chemical properties, which can be probed computationally by analyzing the electron density distribution. nih.govresearchgate.net The delocalization of electrons in these 3D aromatic systems leads to specific magnetic properties that serve as indicators of aromatic character.
A key computational tool for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). hw.ac.ukrsc.org NICS calculations probe the magnetic shielding at the center of a cage or ring. A large negative NICS value indicates significant magnetic shielding, which is a hallmark of a diatropic ring current characteristic of aromatic systems. Studies on carborane-fused heterocycles have used NICS values, alongside other measures, to confirm considerable aromatic character in the system. rsc.org Similarly, NICS calculations have been used to compare the aromaticity of different deltahedral borane dianions, with B₁₂H₁₂²⁻ showing the highest aromaticity. acs.org
Furthermore, analysis of the electron density itself, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), allows for the calculation of delocalization indices. researchgate.net These indices quantify the number of electrons shared between atomic basins, providing a direct measure of electron delocalization and confirming the multicenter bonding predicted by MO theory. umsystem.edursc.org
Computational Studies of Boron Hydride Energetics and Stability
Computational chemistry offers a powerful lens through which the intricate energy landscapes of boron hydrides can be explored. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in understanding the fundamental principles governing their existence and transformations.
The thermal decomposition of boron-hydrogen compounds is a complex, multi-step process involving numerous intermediates. nih.gov Accurate thermodynamic data are essential for understanding the reactivity and decomposition pathways of these materials, particularly for applications like hydrogen storage. nih.govimist.ma An entirely theoretical approach using anharmonic density functional theory (DFT) has been employed to determine key thermodynamic functions—such as enthalpy (ΔH(T)), entropy (S(T)), and heat capacity (Cp(T))—for 44 different gaseous boron-hydrogen species, including both neutral and charged molecules. nih.gov
These computational approaches have been validated against the limited available experimental data for well-characterized compounds like BH₃, B₂H₆, B₄H₁₀, and B₅H₉, showing excellent agreement. nih.gov For many other less-characterized B-H species, these calculations provide crucial reference data. nih.gov The computed thermochemical data can be fitted to analytical functions, such as NASA polynomials, for use in further kinetic and thermodynamic modeling over a range of temperatures. nih.gov
Table 1: Calculated Thermodynamic Properties of Selected Boranes at 298.15 K This table is interactive. Users can sort the columns by clicking on the headers.
| Compound | Formula | State | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) | Source |
|---|---|---|---|---|---|---|
| Borane | BH₃ | Gas | 104.6 | 188.4 | 36.1 | nih.gov |
| Diborane (B8814927) | B₂H₆ | Gas | 36.4 | 232.1 | 55.7 | nih.gov |
| Tetraborane | B₄H₁₀ | Gas | 66.2 | 286.9 | 94.2 | nih.gov |
| Pentaborane(9) | B₅H₉ | Gas | 73.2 | 291.5 | 104.9 | nih.gov |
Data sourced from anharmonic DFT calculations. nih.gov
Computational studies are crucial for predicting and explaining the observed structures of borane clusters, which often defy classical bonding rules. Boron has a tendency to form multi-center bonds rather than the conventional 2-center-2-electron (2c-2e) bonds typical of carbon chemistry. researchgate.net Studies on BₙHₙ₊₂ series (n=2-5) have shown that classical structures with B-B single bonds become progressively less stable as the cluster size increases, with relative energies increasing from 2.9 kcal/mol for B₂H₄ to 62.3 kcal/mol for B₅H₇ compared to their non-classical, stable counterparts. researchgate.net This is attributed to boron's avoidance of sp² hybridization, which would leave an unfavorable empty p-orbital. researchgate.net
The concept of hypercloso boranes (cages with fewer than the n+1 electron pairs required by Wade-Mingos rules) has also been explored computationally. acs.org DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the structures of neutral BₙHₙ and anionic BₙHₙ⁻ series. acs.org These studies revealed that for certain sizes, such as n=13, the neutral B₁₃H₁₃ cluster exhibits exceptional stability, making it a viable candidate for synthesis. acs.org Similarly, theoretical investigations into small planar boron clusters (Bₙ) have helped elucidate the evolution of their geometry and relative stability with size and charge. mdpi.com For instance, at a cluster size of n ≤ 8, neutral clusters are predicted to be more stable than their charged isomers. mdpi.com
Thermodynamic hydricity, defined as the Gibbs free energy of hydride (H⁻) detachment, is a key parameter for quantifying the hydride donor ability of a compound. DFT methods have been systematically applied to determine the hydricity of a wide range of borane clusters in acetonitrile (B52724) (MeCN). nih.govresearchgate.netmdpi.comdoaj.org A comprehensive study of 144 small borane clusters (up to five boron atoms) and polyhedral closo-boranes established a hydricity scale (HDAMeCN) that serves as a valuable tool for predicting reactivity. nih.govmdpi.comsemanticscholar.org
The study established border points for reactivity based on diborane (B₂H₆) with an HDAMeCN of 82.1 kcal/mol, and its dianion, [B₂H₆]²⁻, with an HDAMeCN of 40.9 kcal/mol (for Li₂[B₂H₆]). nih.govmdpi.comsemanticscholar.org
Weak Hydride Donors (HDAMeCN > 82 kcal/mol): This category includes many neutral boranes like B₂H₆, B₄H₁₀, and B₅H₁₁. nih.govdoaj.org These compounds are less likely to engage in hydride transfer. nih.gov
Strong Hydride Donors (HDAMeCN < 41 kcal/mol): These clusters are capable of reducing substrates like CO₂. nih.govdoaj.org
The hydricity of closo-boranes is directly related to the coordination number (CN) of the boron atom from which the hydride is detached; a larger CN generally leads to a lower HDAMeCN value. nih.govresearchgate.netdoaj.org For small clusters, hydride detachment typically occurs from the terminal BHₙ group that has the most hydrogen atoms. mdpi.com
Table 2: Calculated Thermodynamic Hydricity (HDAMeCN) for Selected Boron Hydrides This table is interactive. Users can sort the columns by clicking on the headers.
| Compound/Ion | Formula | HDAMeCN (kcal/mol) | Hydride Donor Strength | Source |
|---|---|---|---|---|
| Diborane | B₂H₆ | 82.1 | Weak | nih.govmdpi.com |
| Diborane Dianion (as Li salt) | Li₂[B₂H₆] | 40.9 | Strong | nih.govmdpi.com |
| Tetraborane(10) | B₄H₁₀ | >82 | Weak | nih.govdoaj.org |
| Pentaborane(11) | B₅H₁₁ | 85.5 | Weak | mdpi.com |
| Borane | BH₃ | 108.4 | Very Weak | mdpi.com |
| [B₃H₈]⁻ | [B₃H₈]⁻ | 69.5 | Medium | mdpi.com |
| [B₁₂H₁₂]²⁻ | [B₁₂H₁₂]²⁻ | 75.3 | Medium | mdpi.com |
Data sourced from DFT calculations [M06/6-311++G(d,p)] with the SMD solvent model. nih.govmdpi.com
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an essential tool for deciphering the complex reaction mechanisms of boron hydrides. It allows for the detailed examination of fleeting intermediates and high-energy transition states that are often inaccessible to experimental observation.
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), the highest energy point along the reaction coordinate. DFT calculations are widely used to locate and characterize these transition states. For example, in the borane-catalyzed dihydrosilylation of alkynes, computational studies using the M06-2X functional helped to elucidate the complete free energy profile. nih.govrsc.org These studies showed that the reaction proceeds via a Piers–Oestreich-type mechanism and that the Si-H bond cleavage in a pentavalent silicon intermediate is the rate-determining step. nih.gov
Similarly, the mechanism of polyhomologation, where a methylene (B1212753) group is inserted into a carbon-boron bond, has been investigated using DFT. rsc.org The calculations revealed that the reaction starts with the formation of an ate complex, followed by a 1,2-migration with a calculated energy barrier of 21.1 kcal/mol. rsc.org Activation strain model (ASM) calculations further decomposed this barrier, showing that both the strain energy of the reactants and the interaction energy between them are significant factors. rsc.org
Molecular dynamics (MD) simulations provide a way to study the time evolution of borane systems, offering insights into dynamic processes in solution and the solid state. Ab initio MD simulations, such as those using the Car-Parrinello method, can model chemical reactions without pre-existing force fields. rsc.orgresearchgate.net
MD simulations are also used to explore potential applications of boron hydrides. For instance, simulations have been performed on complexes of ortho-carborane (C₂B₁₀H₁₂) with protein nanotubes to assess their stability and potential as drug delivery systems for boron neutron capture therapy (BNCT). researchgate.netnih.gov These simulations use techniques like steered molecular dynamics and umbrella sampling to map the free energy landscape and explore diffusion pathways of the carborane molecule. nih.gov
Predictive Modeling for Novel Boron Hydride Architectures
The quest for novel boron hydride architectures, with their unique bonding and potential for advanced applications, has been significantly propelled by theoretical and computational modeling. These methods allow for the exploration of vast chemical spaces and the prediction of stable, yet undiscovered, borane structures before their synthesis is attempted in a laboratory. This predictive capability not only accelerates discovery but also provides fundamental insights into the principles governing the structure and stability of these electron-deficient molecules.
Computational chemistry has become an indispensable tool in the study of boron hydrides, employing a range of techniques from first-principles quantum mechanical methods to sophisticated machine learning algorithms. numberanalytics.comrsc.org Density Functional Theory (DFT) and ab initio methods are foundational in this field, providing accurate calculations of the electronic structure, geometry, and relative energies of borane clusters. numberanalytics.comresearchgate.netnumberanalytics.com These methods have been successfully used to explain the stability of various macropolyhedral boranes and to predict the thermodynamic viability of new condensation products. researchgate.net For instance, DFT calculations have been instrumental in predicting that large polyhedral boranes preferentially condense with smaller ones due to orbital compatibility, suggesting a pathway for synthesizing new complex structures. researchgate.net
Recent advancements have seen the integration of machine learning (ML) to overcome the computational expense of traditional quantum mechanics (QM) calculations, especially for large nanoclusters. rsc.orgnih.govarxiv.org ML models can be trained on data from QM calculations to predict the properties of new compounds with high accuracy and speed. arxiv.orgnumberanalytics.com A notable approach involves using the electronic charge density (ECD) as a universal 3D descriptor for materials property prediction. researchgate.net This method leverages the close relationship between charge density and the physical and chemical properties of materials. researchgate.net Convolutional neural networks (CNNs), for example, can use images of promolecule density to predict the ground state energies of boron clusters, thereby aiding structure prediction algorithms by rapidly evaluating potential conformers. rsc.orgnih.govresearchgate.net
The predictive power of these computational tools has led to the successful identification of several novel boron hydride architectures. Theoretical studies have predicted the existence of unique structures such as planar or quasi-planar boron clusters, tubular forms, and even bilayer borophenes. researchgate.net For example, DFT calculations predicted that neutral B26 and B27 clusters would exhibit tubular forms, while the larger B28 and B29 clusters would be quasi-planar. researchgate.net Beyond pure boron clusters, computational models have designed new hydrogenated boron molecules. One such predicted molecule, a cyclic hydrogenated structure with the formula 2:4:6:8:-2H-1,5:1,5-μH-B₈H₁₀, was found to be stable based on first-principles calculations. mdpi.com Another study predicted a layered solid boron hydride, B₂H₂, with a hexagonal boron network and bridging hydrogen atoms. researchgate.netresearchgate.net
The synergy between predictive modeling and experimental work is crucial. Computational studies not only suggest new synthetic targets but also help to rationalize the structures of experimentally observed boranes. The ongoing development of more sophisticated predictive models, particularly in the realm of explainable AI, promises to further enhance the rational design of boron hydride architectures with tailored properties for specific applications. arxiv.org
Table 1: Predicted Novel Boron Hydride Structures and Clusters This table summarizes key findings from computational studies that have predicted the existence and stability of novel boron hydride and pure boron cluster architectures.
| Predicted Structure/Cluster | Computational Method | Key Findings | Reference(s) |
| Tubular B₂₆ and B₂₇ clusters | DFT and MO | Predicted to be the stable forms for these neutral boron clusters. | researchgate.net |
| Quasi-planar B₂₈ and B₂₉ clusters | DFT and MO | Predicted as the ground-state geometries for these larger neutral clusters. | researchgate.net |
| Cyclic Hydrogenated Boron Molecule (2:4:6:8:-2H-1,5:1,5-μH-B₈H₁₀) | Density Functional Theory (DFT) | Predicted to be a stable molecule with a formation energy of 194.5 kcal/mol from four diborane molecules. | mdpi.com |
| Layered Solid Boron Hydride (B₂H₂) | First-principles electronic structure methods | A dynamically stable layered structure consisting of a hexagonal boron network and bridge hydrogens was predicted. | researchgate.netresearchgate.net |
| Fused Borozene Clusters (B₆₀H₁₂ and B₂₂₈H₂₄) | Density Functional Theory (DFT) | Predicted to be topologically planar and highly stable due to three-center, two-electron (3c-2e) bonds and aromaticity. | nih.gov |
Table 2: Performance of Predictive Models in Boron Hydride Research This table outlines the performance and application of various computational models used to predict properties and structures of boron hydrides.
| Model Type | Application | Performance Metric | Key Finding | Reference(s) |
| Gradient-Domain Machine Learning (GDML) | Constructing molecular force fields | Accuracy of 0.3 kcal/mol for energies and 1 kcal/mol/Å for atomic forces using 1000 training geometries. | Provides an efficient method for generating accurate potential energy surfaces for molecules like boron clusters. | researchgate.net |
| 2D Convolutional Neural Network (2D-CNN) | Predicting ground state energies of boron clusters (B₄ to B₄₀) from promolecule density images. | R² value of 0.89 on the test set. | Demonstrates that CNNs can directly use electron density representations to provide accurate energies, accelerating structure prediction. | nih.gov |
| Density Functional Theory (DFT) Increment System | Predicting relative stabilities of 11-vertex nido-boranes and carboranes. | Good accuracy in reproducing DFT-computed relative stabilities. | An additive system of energy penalties allows for rapid and accurate prediction of thermodynamic stabilities for unknown structures. | researchgate.net |
| Machine Learning (ML) for Lewis Acidity | Predicting Fluoride Ion Affinity in boron-based Lewis acids. | Mean absolute error < 6 kJ/mol. | Interpretable ML models can be used for the rational design of novel boron compounds with targeted chemical reactivity. | arxiv.org |
Advanced Synthetic Strategies for Boron Hydrides and Their Derivatives
Targeted Synthesis of Specific Polyhedral Boranes and Carboranes
The precise synthesis of specific polyhedral borane (B79455) and carborane structures often relies on controlling cluster growth, fusion, and selective functionalization of the cage vertices.
Controlled Cluster Growth and Fusion Reactions
The construction of larger, more complex boron clusters often involves the controlled assembly or fusion of smaller boron hydride units.
Pyrolysis and Interconversion: A fundamental approach to synthesizing higher boranes involves the controlled thermal decomposition (pyrolysis) of lower boranes, most notably diborane (B8814927) (B₂H₆) youtube.comlscollege.ac.invedantu.com. This process typically involves the dissociation of diborane into reactive fragments, such as borane (BH₃), followed by their subsequent recombination and condensation reactions to form larger clusters. For instance, heating diborane can yield a mixture of higher boranes, including tetraborane-10 (B₄H₁₀), pentaborane-9 (B₅H₉), and pentaborane-11 (B₅H₁₁) lscollege.ac.in. Specific conditions can favor certain products:
B₂H₆ at 115°C yields B₅H₁₁ and H₂ lscollege.ac.in.
B₂H₆ at 200°-250°C produces B₅H₉ and H₂ lscollege.ac.in.
A mixture of B₂H₆ and B₄H₁₀ upon heating can form B₅H₁₁ and H₂ lscollege.ac.in.
The decomposition of diborane via silent electric discharge in the presence of an inert gas is also known to produce mixtures of boranes like B₄H₁₀, B₅H₉, and B₅H₁₁ lscollege.ac.in.
Cluster Fusion: Macropolyhedral boron clusters, characterized by their extended, fused cage structures, are synthesized through strategies that involve joining multiple smaller polyhedral units. An example includes the formation of nineteen-vertex monocarbaboranes, such as [9-(terBuNH₂)-(anti)-9-CB₁₈H₂₀], which is prepared via a direct carbon-atom addition (Aufbau) reaction to anti-B₁₈H₂₂ rsc.orgnih.govrsc.org. Metal-containing macropolyhedral clusters, like the 25-vertex cobaltaborane [(Cp*Co)₅Co₂B₁₈H₁₇(CH₃)S], are formed through the fusion of icosahedral and tetrahedral metal-boron cores acs.org. The synthesis of borate (B1201080) anions, such as the [B₂₁H₁₈]⁻ species, which feature two face-shared icosahedral units, also contributes to the exploration of macropolyhedral systems acs.org.
One-Pot Synthesis: Advanced methods aim to streamline the synthesis of polyhedral boranes. For example, a one-pot process involving the pyrolytic reaction of a tetraborohydride with a quaternary amine salt can yield polyhedral boranes without the need to isolate intermediate Lewis base-borane complexes google.com. Similarly, facile one-pot syntheses of the dodecahydridododecaborate anion ([B₁₂H₁₂]²⁻) from borane Lewis base adducts have been developed, offering improved efficiency and selectivity wpmucdn.com.
Functionalization of Boron and Carbon Vertices in Clusters
The ability to selectively functionalize specific atoms within the boron hydride cage is crucial for tailoring their properties. Carboranes, which contain carbon atoms within the boron cage, offer distinct sites for modification.
Carborane Functionalization: Icosahedral closo-carboranes, such as ortho- (1,2-C₂B₁₀H₁₂), meta- (1,7-C₂B₁₀H₁₂), and para- (1,12-C₂B₁₀H₁₂) isomers, possess reactive B-H bonds that can be substituted mdpi.comscispace.comnsf.gov. The reactivity of these B-H vertices is influenced by their position relative to the carbon atoms in the cage mdpi.com.
C-Vertex Functionalization: The synthesis of C-arylcarboranes, where an aryl group is directly bonded to a cage carbon, can be achieved by reacting decaborane (B607025) (B₁₀H₁₄) with acetylenes in the presence of Lewis bases. However, this method may yield low quantities for certain alkynes mdpi.com.
B-Vertex Functionalization: Functionalization at the boron vertices often involves transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cross-coupling of iodo-carboranes with Grignard reagents is one route to B-aryl derivatives, though it is limited by the reactivity of Grignard reagents. Alternative methods include Ullmann-type copper-coupling and nickel-catalyzed cross-coupling reactions, which are effective for preparing meta- and para-carborane derivatives, as well as ortho-carboranes mdpi.com.
Selective B-H Activation: Transition metal catalysts enable the selective activation and functionalization of specific B-H bonds within carborane cages scielo.brbohrium.comacs.org. A strategic approach involves using electron-rich transition metals for electron-deficient B-H bonds (those adjacent to two cage carbons) and electrophilic transition metals for electron-rich B-H bonds (those not bonded to cage carbons). For B-H bonds adjacent to a single cage carbon, a combination of directing groups and electrophilic catalysts is employed scielo.bracs.org. For example, the oxidation of o-carboranes with nitric acid (HNO₃) in the presence of trifluoromethanesulfonic acid (HOTf) and hexafluoroisopropanol (HFIP) can selectively introduce hydroxyl groups at the B(9) position, yielding 9-OH-o-carboranes acs.orgresearchgate.net.
Borane Functionalization: Beyond carboranes, boron vertices in boranes themselves can be functionalized. This can be achieved through reactions with organometallic reagents and electrophilic boron sources acs.org. Transition metal-catalyzed borylation of halogenated compounds also provides a pathway for functionalization acs.org.
Catalytic Approaches to Boron Hydride Synthesis
Catalysis, particularly using transition metals, plays a pivotal role in the efficient and selective synthesis of boron hydrides and their derivatives.
Transition Metal-Mediated Borane Formation
Transition metals are instrumental in activating the relatively strong B-H bonds, facilitating a variety of synthetic transformations bohrium.comacs.orgrsc.orgresearchgate.net.
Hydroboration: Transition metal catalysts, including those based on rhodium, iridium, titanium, zirconium, and scandium, are widely used to mediate the hydroboration of alkenes and alkynes with borane reagents such as catecholborane (HBcat) and pinacolborane (HBpin) acs.orgrsc.orgresearchgate.net. The mechanisms typically involve the formation of metal hydride intermediates, followed by insertion of the unsaturated substrate and subsequent borylation rsc.org. For instance, rhodium and iridium catalysts are effective for the trans-hydroboration of alkynes rsc.org. High oxidation state rhenium complexes, such as [N(hexyl)₄][ReO₄], have also been employed as precatalysts for the hydroboration of N-heteroaromatics like pyridine (B92270) rsc.org.
B-H Bond Activation: Transition metal complexes can directly activate B-H bonds within polyhedral boron hydrides, enabling the synthesis of diverse organic derivatives bohrium.com. For example, iridium-catalyzed hydroboration of alkynes with o-carborane (B102288) B-H bonds proceeds via direct B-H bond activation, leading to the formation of 4-B-alkenylated-o-carborane derivatives with high yields and regioselectivity bohrium.com.
Borane Dehydrocoupling: Transition metal catalysis can also mediate the dehydrocoupling of boranes, such as HBcat and HBpin, to form diboranes(4) acs.org.
Other Catalytic Processes: Transition metals are also involved in photochemical reactions that utilize borane complexes to synthesize polyhedral boranes and carboranes dtic.mil. Furthermore, metal-ligand cooperative B-H bond activation is an active area of research acs.org. Transition metals can also facilitate the functionalization of dinitrogen with boron reagents, leading to the formation of N-B bonds rsc.org.
Green Chemistry Principles in Boron Hydride Production
The principles of green chemistry are increasingly integrated into the synthesis of boron hydrides, aiming for more sustainable and environmentally benign processes.
Multicomponent Reactions (MCRs): Multicomponent reactions are highly valued in green chemistry for their efficiency, reduced number of synthetic steps, and minimization of waste, thereby improving atom economy nih.govresearchgate.netacs.org. These "one-pot" processes reduce the need for intermediate isolation and purification, saving resources nih.govresearchgate.net.
Energy-Efficient Activation: The use of alternative activation methods, such as microwave or infrared irradiation, significantly reduces reaction times and energy consumption compared to conventional thermal heating nih.govresearchgate.net. Ethanol is often employed as a green solvent due to its low toxicity and biodegradability nih.govresearchgate.net.
Safer Reagents: Sodium borohydride (B1222165) (NaBH₄) is recognized as a greener alternative to many traditional reducing agents, as it produces fewer toxic by-products and is safer to handle rwchem.comdigitellinc.com. Its capacity to generate hydrogen upon reaction with water also aligns with the development of clean energy technologies rwchem.com.
Atom Economy: A cornerstone of green chemistry is maximizing atom economy, ensuring that a high proportion of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste acs.org.
Synthesis of Higher Boranes and Macropolyhedral Boron Clusters
The synthesis of larger and more complex boron clusters, including higher boranes and macropolyhedral structures, often leverages controlled thermal processes and assembly strategies.
Higher Boranes: The primary route to higher boranes is the controlled pyrolysis of lower boranes, especially diborane (B₂H₆) youtube.comlscollege.ac.invedantu.com. This process involves thermal dissociation and subsequent recombination of borane fragments. For example, controlled heating of diborane can lead to the formation of a range of higher boranes, with product distribution dependent on temperature and pressure lscollege.ac.in.
Table 1: Synthesis of Higher Boranes via Pyrolysis of Diborane
| Reactant | Conditions | Products | Yield/Notes | Reference |
|---|---|---|---|---|
| B₂H₆ | 115°C | B₅H₁₁ + H₂ | lscollege.ac.in | |
| B₂H₆ | 200°-250°C | B₅H₉ + H₂ | lscollege.ac.in | |
| B₂H₆ + B₄H₁₀ | Heating | B₅H₁₁ + H₂ | lscollege.ac.in |
Macropolyhedral Boron Clusters: These complex structures are formed by the fusion of multiple polyhedral units, creating intricate, multi-cage assemblies rsc.orgnih.govrsc.orgacs.org. Synthesis strategies include:
Cluster Fusion: The fusion of smaller clusters, such as the formation of a 19-vertex monocarbaborane [9-(terBuNH₂)-(anti)-9-CB₁₈H₂₀] from anti-B₁₈H₂₂ via carbon-atom addition rsc.orgnih.govrsc.org. Metal-containing macropolyhedral clusters, such as the 25-vertex cobaltaborane [(Cp*Co)₅Co₂B₁₈H₁₇(CH₃)S], arise from the fusion of icosahedral and tetrahedral metal-boron cores acs.org.
Selective Synthesis of Anions: Efficient and selective synthetic methods have been developed for borane anions like the dodecahydridododecaborate ([B₁₂H₁₂]²⁻) and tetradecahydridoundecaborate ([B₁₁H₁₄]⁻) from borane Lewis base adducts, often involving B-H bond condensation mechanisms wpmucdn.comresearchgate.netnsf.gov.
Table 2: Representative Functionalization of Boron and Carbon Vertices in Carboranes
| Target Functionalization | Method | Example Product(s) | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| B-Aryl | Palladium-catalyzed cross-coupling | B-aryl derivatives | Pd catalysts, aryl Grignard reagents | mdpi.com |
| B-Aryl | Ullmann-type copper-coupling | meta-/para-carborane derivatives | Cu | mdpi.com |
| B-Aryl | Nickel-catalyzed cross-coupling | ortho-carborane derivatives | Ni catalysts | mdpi.com |
| B-Hydroxyl | Oxidation | 9-OH-o-carboranes | HNO₃, HOTf, HFIP | acs.orgresearchgate.net |
Table 3: Transition Metal-Catalyzed Hydroboration
| Borane Reagent | Substrate | Catalyst System | Product Type | Notes | Reference |
|---|---|---|---|---|---|
| HBcat / HBpin | Alkenes/Alkynes | Rh, Ir, Ti, Zr, Sc complexes | Organoboranes | Mediated by σ-bond metathesis or oxidative addition | acs.orgrsc.orgresearchgate.net |
| HBpin | Pyridine | [N(hexyl)₄][ReO₄] (pre-catalyst) | 1,4-dihydropyridine | High yield, room temperature | rsc.org |
Table 4: Green Chemistry Approaches in Boron Hydride Synthesis
| Green Chemistry Principle | Applied Method/Reagent | Benefits | Reference |
|---|---|---|---|
| Atom Economy, Waste Reduction | Multicomponent Reactions (MCRs) | High atom economy, fewer steps, reduced waste, efficient purification | nih.govresearchgate.net |
| Energy Efficiency | Microwave/Infrared Irradiation | Reduced reaction times, lower energy consumption | nih.govresearchgate.net |
| Safer Reagents | Sodium Borohydride (NaBH₄) | Less toxic by-products, safer alternative to traditional reductants | rwchem.comdigitellinc.com |
Rational Design of Complex Borane Architectures
The rational design of complex borane architectures relies on a deep understanding of bonding principles, such as Wade's rules, which predict the polyhedral structures of boranes based on skeletal electron pairs vedantu.comlibretexts.org. Computational chemistry plays a crucial role in this design process, enabling the prediction of stable structures and reaction pathways. Density functional theory (DFT) is frequently employed to optimize geometries and study the electronic properties of borane clusters rsc.orgacs.orgresearchgate.netoktubli.comnih.gov. These computational tools aid in tailoring the molecular framework of boranes for specific applications by allowing chemists to predict how modifications to the cluster core or substituents will affect their properties rsc.orgresearchgate.netacs.org. For instance, studies have explored the doping of borane clusters with metal atoms or the substitution of boron atoms to create novel structures with unique characteristics, such as metallo-boranes which can exhibit superhalogen properties rsc.org.
Solvothermal and Other Advanced Synthesis Methods for Clusters
Beyond traditional solvent-based reactions, advanced techniques like solvothermal synthesis and mechanochemistry have emerged as powerful tools for preparing boron hydrides and their derivatives.
Isotopic Enrichment Techniques for Boron Hydrides (e.g., Boron-10, Boron-11)
The selective synthesis of boron hydrides enriched in specific isotopes, particularly Boron-10 (10B) and Boron-11 (11B), is crucial for applications in nuclear technology, materials science, and medicine (e.g., Boron Neutron Capture Therapy - BNCT). Boron has two main isotopes: 11B, which is more abundant (~80%), and 10B (~20%) geoscienceworld.org.
Novel Precursor Chemistry for Boron Hydride Formation
The development of novel precursors is vital for accessing new boron hydride structures or improving existing synthetic routes.
Advanced Spectroscopic and Structural Characterization of Boron Hydrides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Borane (B79455) Structural Elucidation
NMR spectroscopy is a powerful method for investigating the structure of boranes in solution. The presence of two NMR-active isotopes of boron, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3), provides a direct probe into the electronic environment of the boron atoms. huji.ac.il
¹¹B NMR spectroscopy is particularly informative for analyzing the environment of boron atoms within a molecule. huji.ac.il The chemical shift of a boron nucleus is highly sensitive to its coordination number and the electronic nature of its substituents. sdsu.edu Generally, the addition of a ligand or base to the empty p-orbital of a tricoordinate borane to form a tetracoordinate species results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This effect is also observed with coordinating solvents. sdsu.edu For instance, the ¹¹B NMR spectrum of the tridecahydrodecaborate(1-) ion (B₁₀H₁₃⁻) recorded at 70.6 MHz displays four distinct doublets with relative intensities of 2:1:5:2, which have been assigned to the different boron environments within the ion's structure. purdue.edu
The coupling between boron and directly attached hydrogen atoms (¹J B-H) provides further structural information, with the multiplicity of the signal indicating the number of attached protons. sdsu.edu A classic example is the borohydride (B1222165) anion (BH₄⁻), which appears as a quintet in the ¹¹B NMR spectrum due to coupling with four equivalent hydrogens. sdsu.edu In a study of borohydride hydrolysis, ¹¹B NMR was used to identify short-lived intermediates, where a quartet signal at δ -14.4 ppm was attributed to the formation of the BH₃OH⁻ species. mdpi.comresearchgate.net First-principle calculations are often employed to accurately predict boron NMR chemical shifts, aiding in the interpretation of complex spectra, especially for novel or unstable borane species. ifj.edu.plpublish.csiro.au
Interactive Table 1: Representative ¹¹B NMR Chemical Shifts for Various Borane Species
| Compound/Species Type | Boron Coordination | Typical ¹¹B Chemical Shift Range (ppm) | Coupling Pattern Example | Reference(s) |
| Borohydrides (e.g., BH₄⁻) | 4 | -26 to -45 | Quintet (due to 4 H) | sdsu.edu |
| Borane Dimers (Bridging) | 4 | Upfield from monomer | Complex multiplets | sdsu.edu |
| Borane-Ligand Adducts | 4 | Upfield from borane monomer | Dependent on ligands | sdsu.edu |
| Tricoordinate Boranes (R₃B) | 3 | +30 to +90 | Singlet (if no H on B) | huji.ac.ilsdsu.edu |
| Boronic Acids/Esters | 3 | ~ +30 | Singlet | sdsu.edu |
| Dihydroxy-organoboranes | 3 | ~ +33 | Singlet | sdsu.edu |
¹H NMR spectroscopy complements ¹¹B NMR by providing detailed information about the hydrogen atoms in boranes, distinguishing between terminal and bridging positions. publish.csiro.au For example, in diborane (B8814927) (B₂H₆), a significant chemical shift difference of up to 5.31 ppm is observed between the terminal and bridging hydrogens. publish.csiro.au A key feature in the ¹H NMR spectra of boranes is the coupling to the boron nuclei. Due to the high natural abundance of ¹¹B (spin 3/2), protons attached to boron typically appear as a 1:1:1:1 quartet. huji.ac.ilyoutube.com Coupling to the less abundant ¹⁰B (spin 3) results in a 1:1:1:1:1:1:1 septet. huji.ac.il
These characteristic patterns are clearly visible in the ¹H spectrum of the symmetrical BH₄⁻ anion. huji.ac.il However, the quadrupolar nature of boron nuclei can cause rapid relaxation, which often leads to broadening of the proton signals, sometimes obscuring the fine coupling details. organicchemistrydata.org In solid-state analysis, specialized techniques such as Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) are necessary to overcome strong homonuclear dipolar interactions and achieve high-resolution ¹H NMR spectra, as demonstrated in studies of ammonia (B1221849) borane. researchgate.net
For borane complexes containing other elements, multi-nuclear NMR techniques are essential for complete structural characterization. chemrxiv.org These methods involve the observation of various nuclei, such as ¹H, ¹¹B, ¹³C, ¹⁵N, and ³¹P, to map out the connectivity and bonding within the molecule. The characterization of boronium cations derived from the reaction of 2-aminotropone with BBr₃ was achieved through comprehensive analysis using multinuclear NMR spectroscopy in conjunction with single-crystal X-ray diffraction. chemrxiv.org Similarly, understanding the structure of phosphine-borane adducts requires analyzing both ¹¹B and ³¹P NMR spectra, along with the ¹H spectrum, to understand the B-P bonding and the environments of the different nuclei. organicchemistrydata.org Two-dimensional (2D) NMR experiments are also employed to establish correlations between different nuclei, which is crucial for understanding chemical changes during processes like the dehydrogenation of hydrogen storage materials. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Bonding Information
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the bonding within boron hydrides. researchgate.net These methods provide information on the characteristic vibrational frequencies of different bonds, such as terminal B-H bonds, bridging B-H-B bonds, and B-B framework bonds. researchgate.netproquest.com A comparison of the vibrational spectra of various inorganic borohydrides allows for the differentiation between compounds with isolated ions and those containing complex ions. researchgate.net
The structure of diborane (B₂H₆), with its unique hydrogen-bridged bonds, was largely confirmed by early IR and Raman studies. researchgate.netproquest.com More recently, the first room-temperature IR absorption spectra of solid diborane under high pressure (up to 50 GPa) have been reported, showing that the B₂H₆ molecule remains chemically stable under these conditions. researchgate.net Vibrational spectroscopy is also critical for identifying new and unstable borane species. The identification of diborane(4) (B1213185) (B₂H₄) with two bridging hydrogen atoms was accomplished by analyzing the IR absorption spectra of diborane(6) irradiated in solid neon. rsc.org The assignment of this new species was confirmed through isotopic substitution with ¹⁰B and deuterium, which resulted in predictable shifts in the vibrational wavenumbers. rsc.org Complete vibrational assignments for complex molecules like borazine (B1220974) (B₃N₃H₆) have been achieved by combining IR, Raman, and inelastic neutron scattering (INS) spectra with DFT calculations. rsc.org
Interactive Table 2: Typical Vibrational Frequencies for Bonds in Boron Hydrides
| Vibrational Mode | Compound Example | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Reference(s) |
| B-H Terminal Stretch | Diborane(6) | ~2500 - 2600 | IR, Raman | researchgate.netproquest.com |
| B-H Bridging Stretch | Diborane(6) | ~1600 - 2100 | IR, Raman | researchgate.netproquest.com |
| B-H Bending | Borohydride Anion (BH₄⁻) | ~1100 - 1200 | IR, Raman | researchgate.net |
| B-B Stretch | B₁₂H₁₂²⁻ | ~750 | Raman | acs.org |
| B-N Stretch | Borazine (B₃N₃H₆) | ~1400 - 1500 | IR, Raman | rsc.org |
| B-O Stretch | Trimethylamine-borane | ~600-800 | IR, Raman | acs.org |
Mass Spectrometry Techniques for Boron Cluster Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the composition and isotopic abundance of boron clusters. borates.today It is particularly useful for identifying transient species generated in the gas phase through methods like laser ablation or thermal vaporization of boron-rich materials. wikipedia.orgresearchgate.net The resulting mass spectrum reveals the relative abundance of different cluster ions (Bₙ⁺ or Bₙ⁻), providing insights into their relative stability. researchgate.netmdpi.com For example, mass spectra of boron cluster anions often show a high abundance in the range of B₁₁⁻ to B₁₃⁻. researchgate.net This technique was instrumental in the initial identification of triboracyclopropenyl-derived compounds as transient species in complex mixtures of cationic boron clusters. wikipedia.org
While conventional MS is excellent for charged species, the study of neutral boron clusters presents a significant challenge due to the difficulty in size-selection. researchgate.net Photoionization efficiency (PIE) spectroscopy addresses this by using a tunable vacuum ultraviolet (VUV) light source to ionize neutral clusters. researchgate.net By plotting the ion signal against the VUV photon energy, a size-specific photoionization efficiency spectrum can be obtained, as has been demonstrated for the neutral B₉ cluster. researchgate.net
A powerful variation of this method is two-color ionization, which combines a tunable infrared laser with a fixed-energy ultraviolet laser (IR/VUV-2CI). mpg.denih.gov In this technique, the neutral clusters are irradiated with the tunable IR laser. mpg.de If the IR frequency is resonant with a vibrational mode of a specific cluster, the cluster absorbs energy. mpg.descispace.com This internal heating enhances the efficiency of ionization by the subsequent fixed-energy UV pulse, especially for clusters whose ionization potential is just above the UV photon energy. mpg.descispace.com By scanning the IR wavelength and monitoring the enhancement of the ion signal, a vibrational spectrum of the size-selected neutral cluster is recorded. nih.gov This method has been successfully used to obtain the IR spectra and probe the planar structures of neutral B₁₁, B₁₆, and B₁₇ clusters. nih.govresearchgate.net
Investigations of Ionic Boron Clusters
Ionic boron clusters, which can exist as either cations or anions, present a fascinating area of study due to their three-dimensional aromaticity and potential applications in materials science and medicine. acs.orgopenresearchlibrary.orgcambridge.org Their characterization relies heavily on a combination of spectroscopic techniques.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, has been crucial in understanding the structures of borohydride anions like [B₁₂H₁₂]²⁻. acs.orgacs.org The observed spectra for [B₁₂H₁₂]²⁻ are in complete agreement with a highly symmetric icosahedral structure, notable for the absence of B-H-B bridge bonds. acs.orgacs.org Isotopic substitution, particularly deuteration, has been a key tool in assigning the fundamental vibrational modes. acs.org Furthermore, vibrational spectroscopy can distinguish between compounds with isolated borohydride ions and those containing more complex ionic arrangements. researchgate.net
Mass spectrometry is another powerful tool for the analysis of ionic boron clusters. It allows for the determination of the composition of the cluster and can provide insights into fragmentation patterns. acs.orgacs.org For instance, studies on the interaction of boron clusters with proteins like serum albumin have utilized mass spectrometry to characterize the resulting conjugates. nih.gov Laser ablation techniques coupled with time-of-flight mass spectrometry are employed to generate and study gas-phase ionic boron clusters, including those doped with metals. wikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is invaluable for probing the local environment of boron atoms within a cluster. acs.orgnorthwestern.eduhuji.ac.il The chemical shifts and coupling constants provide detailed information about the connectivity and symmetry of the boron framework. sdsu.eduacs.org For example, the ¹¹B NMR spectrum of the [B₁₂H₁₂]²⁻ anion shows a single resonance, consistent with the equivalence of all twelve boron atoms in its icosahedral structure.
Fluorescence, absorption, and circular dichroism spectroscopy have been employed to investigate the interactions of ionic boron clusters with biological macromolecules. nih.gov Studies on the binding of various boron clusters to serum albumin revealed that the strength of interaction varies significantly with the cluster type, with metallacarboranes showing the strongest binding affinity. nih.gov
Table 1: Spectroscopic Techniques for Ionic Boron Cluster Investigation
| Spectroscopic Technique | Information Obtained | Example Application |
|---|---|---|
| Vibrational (IR/Raman) | Molecular structure, presence of bridging bonds | Elucidation of the icosahedral structure of [B₁₂H₁₂]²⁻ acs.orgacs.org |
| Mass Spectrometry | Elemental composition, fragmentation patterns | Characterization of boron cluster-protein conjugates nih.gov |
| ¹¹B NMR Spectroscopy | Boron environment, connectivity, symmetry | Confirmation of the equivalence of boron atoms in [B₁₂H₁₂]²⁻ |
X-ray Diffraction and Electron Diffraction for Solid-State Structures
X-ray and electron diffraction techniques are the cornerstones for determining the precise three-dimensional structures of boron hydrides in the solid state and gas phase, respectively. These methods have been fundamental in confirming the often-unconventional geometries of these molecules.
Electron diffraction, on the other hand, is particularly suited for determining the structures of volatile boranes in the gas phase. The structure of diborane (B₂H₆), a key boron hydride, was confirmed by electron diffraction to possess a bridged structure. acs.orglibretexts.org This technique has also been applied to investigate the structures of aminodiboranes, providing insights into their molecular geometry. acs.org
A key contribution of diffraction studies has been the provision of experimental evidence for the concept of multi-center bonding in boranes. rsc.orgbritannica.com These compounds are often described as "electron-deficient" because they lack sufficient valence electrons to form conventional two-center, two-electron (2c-2e) bonds between all adjacent atoms. researchgate.netchemistnotes.com
Diffraction data for diborane (B₂H₆) revealed a D₂h symmetry with bridging hydrogen atoms, a structure that cannot be explained by simple covalent bonds. rsc.org The interatomic distances obtained from these studies show that the bridging B-H bonds are significantly longer than the terminal B-H bonds, a hallmark of the three-center, two-electron (3c-2e) B-H-B bond. rsc.org
Systematic studies combining diffraction data with quantum-chemical calculations have further illuminated the nature of multi-center bonding. rsc.org These investigations have identified not only B-H-B bridges but also B-B-B three-center bonds in various borane clusters. rsc.org In some larger clusters, such as closo-B₁₂H₁₂²⁻, evidence for even more complex four-center, two-electron (4c-2e) B-B-B-B bonds has been found. rsc.orgrsc.org The interatomic distances in these multi-center bonds are consistently longer than the sum of the covalent radii of the constituent atoms, providing clear experimental validation of this bonding model. rsc.org
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Boranes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), and the related ENDOR spectroscopy are indispensable for the characterization of radical boranes, which are species containing one or more unpaired electrons.
The generation, structure, and reactivity of N-heterocyclic carbene (NHC)-borane radicals have been extensively studied using EPR spectroscopy. acs.orgnih.govresearchgate.net Upon removal of a hydrogen atom from an NHC-BH₃ adduct, a boron-centered radical (NHC-BH₂•) is formed. acs.orgnih.govresearchgate.net EPR spectra of these radicals, in conjunction with computational studies, have shown that they are planar π-delocalized species. acs.orgnih.govresearchgate.net
EPR studies have also provided insights into the reactivity of these radicals. For instance, the rates of hydrogen abstraction from NHC-boranes by other radicals and the dimerization rates of NHC-boryl radicals have been determined. acs.orgnih.govacs.org Furthermore, the transfer of halogen atoms to NHC-boryl radicals has been observed and quantified using this technique. acs.orgnih.gov
More complex systems, such as those with aryl or alkyl substituents on the boron atom, have also been investigated. acs.orgst-andrews.ac.uk These studies have revealed how substituents influence the spin distribution and reactivity of the resulting boryl radicals. For example, in B-alkyl-substituted NHC-boranes, the reactive site can shift from the boron center to the alkyl substituent. acs.orgst-andrews.ac.uk The spectroscopic characterization of the first ligated diboranyl radical was also achieved through EPR studies. acs.org
Hyphenated Techniques for In-Situ Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring borane reactions in-situ, providing real-time information about the species present in a reaction mixture.
One of the most significant applications of hyphenated techniques in this context is the coupling of High-Performance Liquid Chromatography (HPLC) with detection methods like Atomic Absorption Spectroscopy (AAS), Atomic Emission Spectroscopy (AES), or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). rsc.org A key element in this coupling is often the use of a tetrahydroborate(III) reagent to generate volatile hydride derivatives of the analytes, which can then be easily introduced into the detector. rsc.org
This approach allows for the speciation of various elements, including arsenic and tin, by separating their different compounds with HPLC and then detecting them after conversion to volatile hydrides. rsc.org The addition of pre-reaction steps like photochemical oxidation or microwave digestion can further expand the range of detectable compounds. rsc.org
Molecular beam mass spectrometry is another powerful technique for in-situ reaction monitoring. researchgate.net By directly sampling the contents of a flow reactor into a mass spectrometer, the formation and decay of reactive intermediates can be observed. This method was used to identify borane (BH₃) as a key intermediate in the pyrolysis of diborane. researchgate.net
Table 2: List of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Borane | BH₃ |
| Diborane | B₂H₆ |
| Tetraborane(8) | B₄H₈ |
| Dodecaborate anion | [B₁₂H₁₂]²⁻ |
| closo-Hexaborate anion | [B₆H₇]⁻ |
| N-heterocyclic carbene-borane | NHC-BH₃ |
| N-heterocyclic carbene-boryl radical | NHC-BH₂• |
| Aminodiborane | H₂NB₂H₅ |
| Dimethylaminodiborane | (CH₃)₂NB₂H₅ |
Reactivity Profiles and Mechanistic Pathways of Boron Hydride Compounds
Reactions with Small Molecules and Ligand Exchange Chemistry
Boranes exhibit a remarkable propensity to interact with a variety of small molecules, often acting as Lewis acids or participating in complex reaction mechanisms. This reactivity extends to ligand exchange processes, particularly when boron hydrides are incorporated into metallaborane frameworks or form adducts with Lewis bases.
Reactions with Small Molecules
Boranes engage with small molecules through several fundamental reaction types, driven by boron's electron deficiency and the inherent reactivity of B-H bonds.
Oxidation: Boranes, especially in their cluster forms (Bn+), readily react with oxidising agents like molecular oxygen (O2) and carbon dioxide (CO2). These reactions can lead to oxidative fragmentation, where the cluster breaks down into smaller oxidized species, or boron atom abstraction. While many oxidation processes are thermodynamically favourable, larger boron clusters may exhibit activation barriers for reaction with O2. Current time information in Greenville County, US.mdpi.compearson.comtutorchase.comscilit.comaip.orgcapes.gov.br
Reactions with Carbon Monoxide (CO): Borane (B79455) (BH3) can form stable adducts with carbon monoxide, such as borane carbonyl (BH3CO), which is typically prepared from diborane (B8814927) and CO under pressure or with ether catalysis. wikipedia.org More advanced boron-containing systems, including frustrated Lewis pairs (FLPs) and molecules exhibiting boron-ligand cooperation (BLC), can activate and react with CO. This can involve the formation of formylborane or acyl borane intermediates, or even the cleavage of the CO bond. mdpi.comcapes.gov.bracs.orgunizar.esrsc.orgresearchgate.net Metallaboranes can also coordinate CO, forming stable adducts. unizar.esresearchgate.net
Reactions with Hydrogen (H2): Boranes, particularly within FLP frameworks, are capable of activating dihydrogen (H2). This activation can proceed via heterolytic or homolytic cleavage mechanisms, depending on the specific system. mdpi.comcapes.gov.brunizar.esrsc.org Ammonia-borane (NH3BH3), a key hydrogen storage material, can release H2 upon heating or catalytic action. aip.orgpnnl.govnih.gov
Hydroboration: A cornerstone reaction of boranes, hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. Typically, BH3 (often generated from diborane or stabilized as an etherate or amine adduct) adds to alkenes in a syn-selective and anti-Markovnikov fashion, yielding trialkylboranes. researchgate.netmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgwikipedia.orgwikipedia.org This process is fundamental to organoboron chemistry and the synthesis of various organic compounds.
Halogenation: Boron readily reacts with halogens to form boron trihalides (BX3). libretexts.org Alkenyl boranes can also undergo halogenation reactions. The stereochemistry of the double bond can be retained or altered depending on whether the halogen and a base are added simultaneously or sequentially. echemi.comstackexchange.com
Ligand Exchange Chemistry
Ligand exchange is a common process in coordination chemistry, where one ligand bound to a central atom is replaced by another. Boranes and their derivatives participate in or facilitate such processes in several ways:
Borane Adducts: Amine-boranes and phosphine-boranes are Lewis acid-base adducts where the amine or phosphine (B1218219) acts as a ligand to BH3. These adducts can be formed or modified through ligand exchange reactions, for instance, by displacing a weaker Lewis base with a stronger one, or by exchanging ligands between different borane complexes. researchgate.netwikipedia.orgkul.plresearchgate.netnih.govpitt.edupurdue.edursc.org For example, amine-boranes can coordinate to transition metal centers, acting as ligands themselves. rsc.orgacs.org
Metallaboranes: When boron hydride clusters incorporate metal atoms (forming metallaboranes), the metal center can undergo ligand exchange with small molecules. For instance, nickelaboranes have been shown to form stable adducts with carbon monoxide (CO) and ethylisonitrile (EtNC), demonstrating the lability of ligands around the metal center within the borane framework. unizar.esresearchgate.netwikipedia.orgresearchgate.net
Boron-Ligand Cooperation (BLC): This concept describes a mode of reactivity where a substituent covalently bound to a boron atom actively participates in bond activation, effectively acting as a ligand. This cooperative action is key in the activation of small molecules by certain boron-containing systems. capes.gov.bracs.orgunizar.esresearchgate.net
Oxidative Fragmentation and Collision-Induced Dissociation of Boron Clusters
Boron clusters, which are aggregates of boron atoms bonded to hydrogen, exhibit unique fragmentation behaviours when subjected to energetic processes like oxidation or collisions.
Oxidative Fragmentation
The reaction of boron cluster ions (Bn+) with oxidizing agents such as O2 and CO2 often results in fragmentation. This process can involve:
Oxidative Fragmentation: The cluster structure is broken down, yielding smaller oxidized boron species. Current time information in Greenville County, US.mdpi.compearson.comtutorchase.comscilit.comaip.orgrsc.org
Boron Atom Abstraction: Individual boron atoms are removed from the cluster framework during the oxidation process. Current time information in Greenville County, US.mdpi.compearson.comtutorchase.comrsc.org
These reactions are generally exothermic, but the kinetics can be influenced by activation barriers, particularly for larger or more stable cluster ions. Oxidation can also induce structural rearrangements within the boron clusters. pearson.comscilit.comaip.org
Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is a powerful technique used in mass spectrometry to probe the stability and structural properties of ions, including boron clusters. By colliding mass-selected cluster ions with a target gas (e.g., Xenon), internal energy is transferred, leading to fragmentation. The analysis of these fragmentation patterns provides critical information about:
Cluster Stability: The energy required to break specific bonds or eject fragments reveals the relative stability of different cluster sizes and structures. Current time information in Greenville County, US.rsc.orgresearchgate.net
Bond Strengths: CID experiments can yield bond dissociation energies for various fragments. rsc.org
Structural Information: The preferred fragmentation pathways can offer clues about the geometry and bonding within the cluster ions. rsc.orgresearchgate.net
Studies on boron cluster ions (Bn+, where n ranges from 1 to 14) and their oxidized counterparts (BnO+) have utilized CID to map out their dissociation pathways, often observing the loss of a single boron atom (B+) or smaller hydride fragments as primary fragmentation channels. Current time information in Greenville County, US.mdpi.compearson.comscilit.comaip.orgcapes.gov.brrsc.orgresearchgate.net
Table 1: Representative Reactions of Boranes with Small Molecules
| Small Molecule | Borane Species/System | Reaction Type | Key Products/Outcomes | Relevant References |
| O2 | Boron Clusters (Bn+) | Oxidative Fragmentation, Boron Atom Abstraction | Smaller oxidized clusters, B atom loss | Current time information in Greenville County, US.mdpi.compearson.comtutorchase.comscilit.comaip.orgcapes.gov.brrsc.org |
| CO | BH3, FLPs | Adduct Formation, Reduction, Cleavage | BH3CO, Formylborane, Acyl borane | wikipedia.orgcapes.gov.bracs.orgunizar.esrsc.orgresearchgate.net |
| H2 | Boranes (FLPs) | H2 Activation | H-borane adducts, H2 release | mdpi.comcapes.gov.brunizar.esrsc.org |
| Alkenes | BH3, Diborane | Hydroboration | Trialkylboranes | researchgate.netmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgwikipedia.orgwikipedia.org |
| Halogens | Boranes | Halogenation | Boron trihalides, Alkenyl halides | libretexts.orgechemi.comstackexchange.com |
| CO2 | Boron-containing Systems | Activation | Various adducts and reaction products | scilit.comaip.orgmdpi.comacs.orgresearchgate.netresearchgate.net |
Table 2: Examples of Ligand Exchange Reactions Involving Boranes/Metallaboranes
| Borane Species/System | Ligand Exchanged/Coordinated | Reactant/Process | Product/Outcome | Relevant References |
| Metallaboranes (e.g., Nickelaboranes) | CO, EtNC | Reaction with small molecules | Metallaborane-CO adduct, Metallaborane-EtNC adduct | unizar.esresearchgate.netwikipedia.orgresearchgate.net |
| Amine-Boranes (e.g., H3N·BH3) | Amine or Borane moiety | Coordination to metal centers, Ligand displacement | Metal-Amine-Borane complexes | rsc.orgacs.org |
| Phosphine-Borane Complexes | Phosphine | Reaction with free phosphine | Deprotected phosphine | researchgate.netkul.plresearchgate.netnih.gov |
| Boron-Ligand Cooperation Systems | Covalently bound substituent | Interaction with small molecules | Activated small molecule adducts | capes.gov.bracs.orgunizar.esresearchgate.net |
Table 3: Boron Cluster Fragmentation Pathways Observed in CID Studies
| Cluster Ion | Colliding Gas | Observed Fragmentation Pathways | Information Gained | Relevant References |
| Bn+ | Xe | Loss of B+, Loss of Bn-1Hx+ | Cluster stability, Bond energies, Structural insights | Current time information in Greenville County, US.rsc.orgresearchgate.net |
| BnO+ | Xe | Fragmentation into smaller oxidized species | Stability of boron monoxide clusters | scilit.comaip.org |
List of Boron Hydride Compounds Mentioned:
Borane (BH3)
Diborane (B2H6)
Ammonia-borane (NH3BH3)
Trimethylamine-borane (Me3N·BH3)
Phosphine-borane complexes (e.g., PhPH2·BH3, Ph2PH·BH3)
Boron clusters (Bn+, BnO+)
Nickelaborane ([7,7-(dppe)-nido-7-NiB10H12])
Borane carbonyl (BH3CO)
Alkenyl boranes
Trialkylboranes
Boron trihalides (BX3)
Amine carboxyboranes (e.g., Trimethylamine-boranecarboxylic acid)
Future Directions and Emerging Frontiers in Boron Hydride Research
Development of Novel Boron Hydride Topological Structures
The structural diversity of boron hydrides, characterized by their polyhedral cage or cluster arrangements, is a cornerstone of their chemistry. researchgate.netfiveable.meaau.dk Future research is intensely focused on moving beyond known structures to predict and synthesize entirely new topological frameworks. A key approach in this endeavor is the use of topological and semitopological models, which extend the foundational principles developed by Lipscomb and others. aip.orgdatapdf.com These models use a set of consistent rules to predict stable hydrogen arrangements and boron frameworks, making it possible to identify promising synthetic targets that have not yet been realized. aip.org
This theoretical approach has successfully predicted the potential stability of certain hydrides (e.g., B₈H₁₂ or B₈H₁₄) while suggesting the instability of others (e.g., B₇ and B₉H₁₃). aip.org Researchers are now developing more sophisticated topological computer programs to generate and analyze a vast array of potential valence structures. datapdf.com The goal is to create a systematic, pictorial description of boron hydride chemistry, akin to the dot-and-line drawings familiar to organic chemists, which can guide the synthesis of new molecules with tailored properties. datapdf.com This predictive power is crucial for designing next-generation materials, as the boron framework topology dictates the compound's electronic and reactive characteristics. The ongoing exploration aims to discover new polyhedral and basketlike arrangements, potentially incorporating other elements to form heteroboranes, further expanding the structural landscape. researchgate.netaau.dk
Integration of Artificial Intelligence and Machine Learning in Boron Chemistry Discovery
Exploration of Boron Hydrides in Quantum Computing and Advanced Electronics
The unique properties of boron compounds are being explored for applications in next-generation electronics and quantum computing. While research in this area often focuses on boron nitride, a close relative of boron hydrides, the findings point to the potential of boron-based materials in these advanced fields. borates.todayborates.today
Hexagonal boron nitride (hBN), a two-dimensional material, has emerged as a promising candidate for quantum technologies. borates.todayazonano.com Its properties—including high stability, thermal conductivity, and its nature as an electrical insulator—make it ideal for use in quantum devices. azonano.comnih.gov Researchers have successfully used ultrathin layers of hBN as insulators in superconducting qubits, the fundamental building blocks of quantum computers. borates.today This allows for the creation of qubits that are up to 100 times smaller than conventional designs without sacrificing performance, a critical step toward developing smaller, more powerful quantum devices. borates.today Microscopic defects, or "color centers," in hBN can emit bright, stable light and can be switched on and off with an external voltage, making them suitable for encoding information as qubits. berkeley.edu
In the realm of advanced electronics and semiconductors, boron compounds are already in use. Trimethylboron, an organoboron compound, is widely utilized in chemical vapor deposition (CVD) processes for manufacturing semiconductors. virtuemarketresearch.com As electronics continue to advance, the demand for boron hydrides and related compounds is expected to grow. virtuemarketresearch.com The potential to engineer boron-based materials with specific electronic properties opens avenues for their use in novel transistors, photoelectric devices, and as functional fillers in high-performance nanocomposites. nih.gov
Boron Hydrides in Environmental Remediation and Sustainable Chemistry
Boron hydrides and related materials are at the forefront of research into sustainable chemistry, particularly in the areas of clean energy and environmental remediation. Their high hydrogen content makes them prime candidates for hydrogen storage, a critical component of a future hydrogen economy. evergreen.swissresearchgate.net
In environmental remediation, boron nitride-based nanomaterials, which share elemental constituents with boron hydrides, have shown significant promise. nih.govrsc.org Owing to their large surface area, high thermal resistivity, and mechanical strength, these materials are effective in removing pollutants from contaminated water. nih.gov Research has demonstrated their ability to adsorb heavy metals, dyes, and pharmaceuticals from wastewater. rsc.org As global demand for boron increases and concerns about boron in water sources grow, the development of boron-based materials for environmental cleanup represents a key area of future research. nih.gov
Unexplored Reactivity Patterns and Synthetic Challenges
Despite decades of research, the full reactive potential of boron hydrides remains to be unlocked, and significant synthetic challenges persist. The unique bonding in boron hydrides, particularly the presence of three-center two-electron bonds, gives rise to distinct reactivity patterns compared to traditional organic and inorganic compounds. fiveable.meunacademy.com This unusual bonding allows them to act as versatile reducing agents and intermediates in a wide range of chemical transformations. fiveable.me However, many of these compounds are highly reactive and can be spontaneously flammable in air, necessitating specialized handling techniques like vacuum lines, which were first developed for their study. aau.dklibretexts.org
Q & A
Basic Research Questions
Q. What are the fundamental properties of boron hydrides that make them suitable as reducing agents in organic synthesis?
- Methodological Answer : Boron hydrides, such as sodium borohydride (NaBH₄), act as selective reducing agents due to the polarity of the B–H bond. Their reactivity is influenced by the electron-deficient boron center, which facilitates hydride transfer to electrophilic substrates (e.g., aldehydes, ketones). Selectivity can be modulated by solvent systems (e.g., protic vs. aprotic solvents) and steric effects of substituents on boron . For example, NaBH₄ preferentially reduces aldehydes over ketones in ethanol due to its lower Lewis acidity compared to LiAlH₄.
Q. How can researchers determine the optimal reaction conditions for boron hydride-mediated reductions?
- Methodological Answer : Optimal conditions are determined through systematic parameter variation:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance hydride availability, while protic solvents (e.g., MeOH) stabilize intermediates.
- Stoichiometry : Excess boron hydride (1.5–2.0 equiv) ensures complete conversion of substrates with competing side reactions (e.g., hydrolysis).
- Temperature control : Low temperatures (−78°C to 0°C) minimize undesired side reactions in sensitive systems .
Q. What spectroscopic techniques are most effective for characterizing boron hydride compounds and their reaction intermediates?
- Methodological Answer :
- ¹¹B NMR : Identifies boron coordination environments (e.g., trigonal vs. tetrahedral geometry).
- IR spectroscopy : Detects B–H stretching frequencies (~2100–2500 cm⁻¹) and monitors reaction progress.
- X-ray crystallography : Resolves structural details of crystalline intermediates, such as borane-amine adducts .
Advanced Research Questions
Q. How does the electronic environment of the boron center influence the hydride-donating ability of substituted boron hydrides?
- Methodological Answer : Substituents (e.g., alkoxy, halogen) alter boron’s electron density, affecting hydride transfer kinetics. For instance, alkoxyborohydrides (e.g., Na[BH(OR)₃]) exhibit enhanced hydride-donating ability due to increased B–H bond polarization. Computational studies (e.g., Gibbs energy calculations of hydride detachment) quantify these effects, enabling predictive tuning of reactivity .
Q. What mechanisms underlie the hydrogen storage and release processes in metal-boron hydride complexes?
- Methodological Answer : Hydrogen release in systems like magnesium borohydride (Mg(BH₄)₂) involves thermolytic cleavage of B–H bonds, often catalyzed by transition metals. In situ techniques (e.g., temperature-programmed desorption) coupled with DFT simulations reveal intermediate species (e.g., BH₃) and kinetic barriers. For example, nanoconfinement in porous scaffolds enhances reversibility by stabilizing metastable intermediates .
Q. How can computational methods like density functional theory (DFT) be applied to predict the reactivity of novel boron hydride derivatives?
- Methodological Answer : DFT simulations model electron density distributions, transition states, and reaction pathways. For example:
- Hydride transfer barriers : Calculated activation energies correlate with experimental rate constants.
- Substituent effects : Electron-withdrawing groups (e.g., –F) increase boron’s electrophilicity, favoring nucleophilic attack .
Q. What strategies exist to mitigate the air sensitivity and instability of boron hydrides during experimental handling?
- Methodological Answer :
- Inert-atmosphere techniques : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation.
- Stabilizing agents : Co-coordinate boron hydrides with Lewis bases (e.g., amines) to suppress decomposition.
- Encapsulation : Embed hydrides in metal-organic frameworks (MOFs) to reduce reactivity with ambient moisture .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
